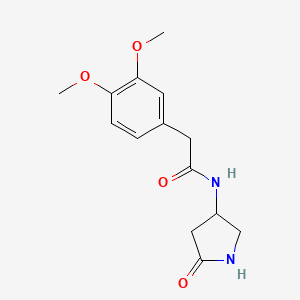

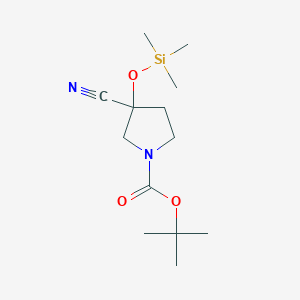

2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide, also known as UWA-101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. UWA-101 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).

Aplicaciones Científicas De Investigación

Oxidative Radical Cyclization Applications

One study by Chikaoka et al. (2003) demonstrates the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization involving alpha-(Methylthio)acetamides leading to the formation of erythrinanes, a class of natural products with various biological activities. This research showcases the compound's utility in synthesizing complex molecular structures, contributing to the development of new synthetic methodologies in organic chemistry Chikaoka et al., 2003.

Anticancer Activity

Moghadam and Amini (2018) synthesized novel compounds derived from indibulin and combretastatin scaffolds, including derivatives of 2-(3,4,5-trimethoxyphenyl)-N-(pyrrolidin-3-yl)acetamide, to test their cytotoxic activity against breast cancer cell lines. The results indicated good cytotoxicity on cancerous cell lines with low toxicity on normal cells, highlighting the potential of such compounds in cancer therapy Moghadam & Amini, 2018.

Corrosion Inhibition

Yıldırım and Cetin (2008) explored the synthesis and evaluation of new long alkyl side chain acetamide derivatives, including modifications of N-(pyridin-2-yl) acetamide, as corrosion inhibitors. These compounds demonstrated significant corrosion prevention efficiencies, suggesting applications in materials science and engineering to enhance the longevity and durability of metals Yıldırım & Cetin, 2008.

Environmental and Analytical Applications

A study by Houdier et al. (2000) introduced a new fluorescent probe for sensitive detection of carbonyl compounds in environmental water samples. The probe, based on a derivative of N-(3-sulfonylamino-propyl)-acetamide, demonstrated enhanced sensitivity and specificity for detecting aldehydes and ketones, showcasing the compound's utility in environmental monitoring and analytical chemistry Houdier et al., 2000.

Neuroprotective Effects

Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) by Sakurai et al. (1989) investigated its effects on learning and memory in rats, indicating potential neuroprotective and cognitive-enhancing properties. This study contributes to the understanding of the compound's therapeutic potential in neurodegenerative diseases and cognitive disorders Sakurai et al., 1989.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-11-4-3-9(5-12(11)20-2)6-14(18)16-10-7-13(17)15-8-10/h3-5,10H,6-8H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKIVYMOQCXUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)NC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B2667203.png)

![N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2667205.png)

![N-(2-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2667207.png)

![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)

![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2667220.png)

![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)